molecular formula C13H14N4O B4686363 2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile

2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile

Cat. No.: B4686363
M. Wt: 242.28 g/mol
InChI Key: DEGADVPARNUGIQ-UHFFFAOYSA-N
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Description

2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile is a chemical compound that features a 1,2,4-triazole ring, a butoxy group, and a benzonitrile moiety. This compound is part of a broader class of triazole derivatives, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1H-1,2,4-triazole and an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthetic routes that ensure high yield and purity. These methods may include the use of phase-transfer catalysts and controlled reaction conditions to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of 2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with biological targets, leading to inhibition or activation of specific pathways. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,2,4-Triazol-1-yl)butoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(1,2,4-triazol-1-yl)butoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c14-9-12-5-1-2-6-13(12)18-8-4-3-7-17-11-15-10-16-17/h1-2,5-6,10-11H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGADVPARNUGIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OCCCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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